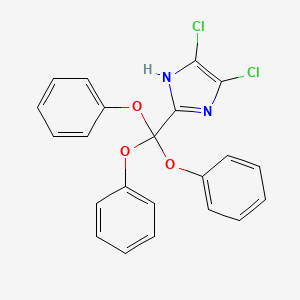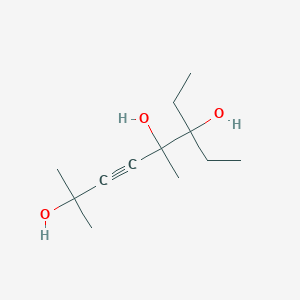![molecular formula C9H13Cl2N3O2 B14506664 Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- CAS No. 62785-09-5](/img/structure/B14506664.png)
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- is a synthetic compound known for its significant applications in the field of medicinal chemistry. It is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. The compound is characterized by the presence of bis(2-chloroethyl)amino and methyl groups attached to the uracil ring, which imparts unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- typically involves the alkylation of uracil derivatives. One common method includes the reaction of 5-amino-3-methyluracil with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and stability. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols are used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uracil derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the uracil ring .
Applications De Recherche Scientifique
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- involves its ability to alkylate DNA. After activation, the compound binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA strands. This cross-linking inhibits DNA synthesis and function, ultimately causing cell death. The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uracil Mustard: Another nitrogen mustard derivative of uracil, known for its antineoplastic properties.
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
Carmustine: A nitrosourea compound used in cancer treatment, known for its ability to cross-link DNA
Uniqueness
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- is unique due to its specific chemical structure, which combines the properties of uracil and nitrogen mustards. This combination imparts both alkylating and antimetabolic activities, making it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
62785-09-5 |
|---|---|
Formule moléculaire |
C9H13Cl2N3O2 |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
5-[bis(2-chloroethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13Cl2N3O2/c1-13-8(15)7(6-12-9(13)16)14(4-2-10)5-3-11/h6H,2-5H2,1H3,(H,12,16) |
Clé InChI |
QVQYGGLXCDUVOK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=CNC1=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


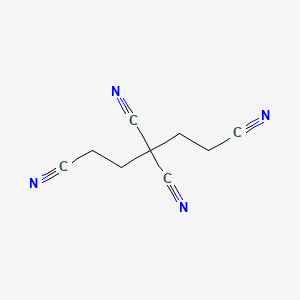
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
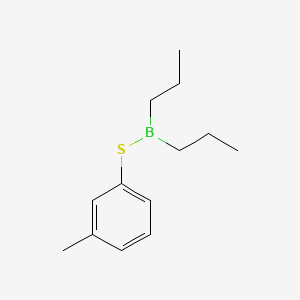
silane](/img/structure/B14506638.png)
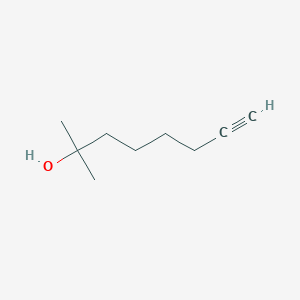
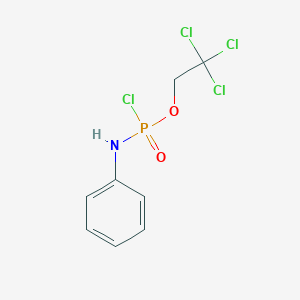


![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)

